molecular formula C14H20N2O4 B14839748 Tert-butyl 2-(6-acetyl-5-hydroxypyridin-3-YL)ethylcarbamate

Tert-butyl 2-(6-acetyl-5-hydroxypyridin-3-YL)ethylcarbamate

Katalognummer: B14839748
Molekulargewicht: 280.32 g/mol
InChI-Schlüssel: XNERMPPJJJZVJA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tert-butyl 2-(6-acetyl-5-hydroxypyridin-3-YL)ethylcarbamate is a chemical compound with the molecular formula C14H20N2O4 and a molecular weight of 280.32 g/mol . This compound is characterized by the presence of a tert-butyl group, an acetyl group, and a hydroxypyridinyl moiety, making it a versatile molecule in various chemical reactions and applications.

Vorbereitungsmethoden

The synthesis of Tert-butyl 2-(6-acetyl-5-hydroxypyridin-3-YL)ethylcarbamate can be achieved through several synthetic routes. One common method involves the reaction of tert-butyl carbamate with a suitable pyridine derivative under controlled conditions. The reaction typically requires the use of a base, such as sodium hydride or potassium carbonate, and an appropriate solvent, such as dimethylformamide or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed. The product is then purified using standard techniques such as recrystallization or column chromatography .

Analyse Chemischer Reaktionen

Tert-butyl 2-(6-acetyl-5-hydroxypyridin-3-YL)ethylcarbamate undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

Tert-butyl 2-(6-acetyl-5-hydroxypyridin-3-YL)ethylcarbamate has several scientific research applications:

Wirkmechanismus

The mechanism of action of Tert-butyl 2-(6-acetyl-5-hydroxypyridin-3-YL)ethylcarbamate involves its interaction with specific molecular targets and pathways. The hydroxypyridinyl moiety can interact with enzymes and receptors, modulating their activity. The acetyl group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. The carbamate group can act as a prodrug, releasing the active amine upon hydrolysis .

Vergleich Mit ähnlichen Verbindungen

Tert-butyl 2-(6-acetyl-5-hydroxypyridin-3-YL)ethylcarbamate can be compared with similar compounds such as:

The unique combination of functional groups in this compound makes it a

Eigenschaften

Molekularformel

C14H20N2O4

Molekulargewicht

280.32 g/mol

IUPAC-Name

tert-butyl N-[2-(6-acetyl-5-hydroxypyridin-3-yl)ethyl]carbamate

InChI

InChI=1S/C14H20N2O4/c1-9(17)12-11(18)7-10(8-16-12)5-6-15-13(19)20-14(2,3)4/h7-8,18H,5-6H2,1-4H3,(H,15,19)

InChI-Schlüssel

XNERMPPJJJZVJA-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)C1=C(C=C(C=N1)CCNC(=O)OC(C)(C)C)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.